molecular formula C14H15N5O6S B13408782 2-[[[[(1,4-Dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoic Acid Methyl Ester CAS No. 879554-48-0

2-[[[[(1,4-Dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoic Acid Methyl Ester

Cat. No.: B13408782
CAS No.: 879554-48-0
M. Wt: 381.37 g/mol
InChI Key: CIGKBGRGKJBGEA-UHFFFAOYSA-N
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Description

2-[[[[(1,4-Dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoic Acid Methyl Ester is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a triazine ring, a sulfonyl group, and a benzoic acid ester moiety.

Preparation Methods

The synthesis of 2-[[[[(1,4-Dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoic Acid Methyl Ester involves multiple steps, typically starting with the preparation of the triazine ring. The triazine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the sulfonyl group and the benzoic acid ester moiety through a series of substitution and esterification reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[[[[(1,4-Dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoic Acid Methyl Ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-[[[[(1,4-Dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoic Acid Methyl Ester include:

Properties

CAS No.

879554-48-0

Molecular Formula

C14H15N5O6S

Molecular Weight

381.37 g/mol

IUPAC Name

methyl 2-[[methyl-(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoyl]sulfamoyl]benzoate

InChI

InChI=1S/C14H15N5O6S/c1-8-15-12(17-13(21)16-8)19(2)14(22)18-26(23,24)10-7-5-4-6-9(10)11(20)25-3/h4-7H,1-3H3,(H,18,22)(H,15,16,17,21)

InChI Key

CIGKBGRGKJBGEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=O)N1)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

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